molecular formula C17H26ClN3O B214809 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

カタログ番号 B214809
分子量: 323.9 g/mol
InChIキー: KSMLUAGQYZZZAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide, also known as CEP-1347, is a small-molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays an important role in regulating cellular processes such as proliferation, differentiation, and apoptosis. CEP-1347 has been shown to have potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.

作用機序

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide exerts its therapeutic effects by inhibiting the JNK signaling pathway. JNK is activated by a variety of stress stimuli, including oxidative stress, inflammation, and protein misfolding, and plays a key role in regulating cellular responses to stress. Inhibition of JNK by N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to reduce neuronal apoptosis, inflammation, and oxidative stress, all of which are thought to contribute to the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These include the reduction of oxidative stress and inflammation, the protection of dopaminergic neurons from degeneration, the reduction of amyloid-beta deposition, and the improvement of cognitive and motor function.

実験室実験の利点と制限

One advantage of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide for lab experiments is its specificity for the JNK signaling pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.

将来の方向性

There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide. One area of research is the development of more potent and selective JNK inhibitors, which may have greater therapeutic potential than N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide. Another area of research is the investigation of the role of JNK signaling in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, the potential use of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs, should be explored.

合成法

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide involves several steps, including the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 3-chloro-4-fluorobenzaldehyde to form the intermediate N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide. This intermediate is then reacted with 3-methylbutanoyl chloride to form the final product, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide.

科学的研究の応用

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of Parkinson's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to protect dopaminergic neurons from degeneration and improve motor function. Similarly, in animal models of Alzheimer's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to reduce amyloid-beta deposition and improve cognitive function. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has also been shown to have potential therapeutic applications in stroke, where it has been shown to reduce ischemic brain injury and improve neurological function.

特性

製品名

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

分子式

C17H26ClN3O

分子量

323.9 g/mol

IUPAC名

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C17H26ClN3O/c1-4-20-7-9-21(10-8-20)16-6-5-14(12-15(16)18)19-17(22)11-13(2)3/h5-6,12-13H,4,7-11H2,1-3H3,(H,19,22)

InChIキー

KSMLUAGQYZZZAS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC(C)C)Cl

正規SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC(C)C)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。